
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde
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Overview
Description
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde is a synthetic steroidal compound with the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6beta position.
Cyclization: Formation of the 3alpha,5-cyclo-5alpha structure.
Formylation: Introduction of the carboxaldehyde group at the 20alpha position.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, methoxylation may require the use of methanol and an acid catalyst, while cyclization and formylation may involve the use of strong acids or bases and specific solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the carboxaldehyde group to a carboxylic acid.
Reduction: Reduction of the carboxaldehyde group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxylic acid.
Reduction: Formation of 6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and as a tool for probing steroid receptor functions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to changes in gene expression, protein synthesis, and other cellular processes, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde can be compared with other similar steroidal compounds, such as:
6beta-Hydroxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-carboxylic acid: Oxidized form of the compound.
6beta-Methoxy-3alpha,5-cyclo-5alpha-pregnane-20alpha-alcohol: Reduced form of the compound.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-14(13-24)17-5-6-18-16-11-20(25-4)23-12-15(23)7-10-22(23,3)19(16)8-9-21(17,18)2/h13-20H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYNJZGKPXOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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